17alpha,21-Dihydroxypregnenolone
17alpha,21-Dihydroxypregnenolone
17alpha,21-dihydroxypregnenolone is a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a 3beta-hydroxy-Delta(5)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a mouse metabolite. It derives from a pregnenolone.
3beta, 17alpha, 21-Trihydroxy-pregnenone, also known as 17, 21-dihydroxypregnenolone or 3β, 17, 21-trihydroxy-pregn-5-en-20-one, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 3beta, 17alpha, 21-trihydroxy-pregnenone is considered to be a steroid lipid molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 17alpha, 21-trihydroxy-pregnenone is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 17alpha, 21-trihydroxy-pregnenone is involved in the steroidogenesis pathway. 3beta, 17alpha, 21-Trihydroxy-pregnenone is also involved in several metabolic disorders, some of which include 3-Beta-hydroxysteroid dehydrogenase deficiency, corticosterone methyl oxidase I deficiency (cmo I), 11-beta-hydroxylase deficiency (cyp11b1), and the apparent mineralocorticoid excess syndrome pathway.
3beta, 17alpha, 21-Trihydroxy-pregnenone, also known as 17, 21-dihydroxypregnenolone or 3β, 17, 21-trihydroxy-pregn-5-en-20-one, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 3beta, 17alpha, 21-trihydroxy-pregnenone is considered to be a steroid lipid molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 17alpha, 21-trihydroxy-pregnenone is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 17alpha, 21-trihydroxy-pregnenone is involved in the steroidogenesis pathway. 3beta, 17alpha, 21-Trihydroxy-pregnenone is also involved in several metabolic disorders, some of which include 3-Beta-hydroxysteroid dehydrogenase deficiency, corticosterone methyl oxidase I deficiency (cmo I), 11-beta-hydroxylase deficiency (cyp11b1), and the apparent mineralocorticoid excess syndrome pathway.
Brand Name:
Vulcanchem
CAS No.:
1167-48-2
VCID:
VC0045245
InChI:
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1
SMILES:
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Molecular Formula:
C21H32O4
Molecular Weight:
348.5 g/mol
17alpha,21-Dihydroxypregnenolone
CAS No.: 1167-48-2
Reference Standards
VCID: VC0045245
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
CAS No. | 1167-48-2 |
---|---|
Product Name | 17alpha,21-Dihydroxypregnenolone |
Molecular Formula | C21H32O4 |
Molecular Weight | 348.5 g/mol |
IUPAC Name | 1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
Standard InChI | InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
Standard InChIKey | JNHJGXQUDOYJAK-IYRCEVNGSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Physical Description | Solid |
Description | 17alpha,21-dihydroxypregnenolone is a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a 3beta-hydroxy-Delta(5)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a mouse metabolite. It derives from a pregnenolone. 3beta, 17alpha, 21-Trihydroxy-pregnenone, also known as 17, 21-dihydroxypregnenolone or 3β, 17, 21-trihydroxy-pregn-5-en-20-one, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 3beta, 17alpha, 21-trihydroxy-pregnenone is considered to be a steroid lipid molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 17alpha, 21-Trihydroxy-pregnenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 17alpha, 21-trihydroxy-pregnenone is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 17alpha, 21-trihydroxy-pregnenone is involved in the steroidogenesis pathway. 3beta, 17alpha, 21-Trihydroxy-pregnenone is also involved in several metabolic disorders, some of which include 3-Beta-hydroxysteroid dehydrogenase deficiency, corticosterone methyl oxidase I deficiency (cmo I), 11-beta-hydroxylase deficiency (cyp11b1), and the apparent mineralocorticoid excess syndrome pathway. |
Synonyms | 17α,21-Dihydroxypregnenolone; 3β,17α,21-Trihydroxypregn-5-en-20-one |
PubChem Compound | 192735 |
Last Modified | Dec 23 2021 |
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